molecular formula C17H26O4S B141535 Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran CAS No. 93748-47-1

Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran

Cat. No. B141535
CAS RN: 93748-47-1
M. Wt: 326.5 g/mol
InChI Key: BXLVDRBXXXGMES-LBAUFKAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran is a chemical compound with the molecular formula C₁₇H₂₆O₄S . It appears as a colorless liquid .


Physical And Chemical Properties Analysis

This compound is a colorless liquid . It has a molecular weight of 326.45 . It is soluble in chloroform, dichloromethane, and ethyl acetate .

Scientific Research Applications

Synthesis of 2H-Pyrans

The compound is related to the 2H-Pyran family . 2H-Pyrans are a structural motif present in many natural products and are a strategic key intermediate in the construction of many of these structures . They are synthesized through various methods, including Knoevenagel, propargyl Claisen, and cycloisomerization .

Anti-Cancer Agents

The compound has potential applications in the field of cancer research . A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which are similar in structure to the compound , have shown high anti-tumor activity . These compounds have demonstrated moderate to excellent antiproliferative activity against cancer cells .

Photoinitiators

The compound, particularly the benzenesulfonyl part, has been used in the synthesis of eco-friendly, efficient, cost-effective free radical photoinitiators . When exposed to UV light, the product rapidly generates free radicals, demonstrating significantly improved photoinitiation performance compared to commercial BP .

Palladium-Catalysed Direct Arylations

The benzenesulfonyl part of the compound can be used in palladium-catalysed direct arylations of thiophenes . This reaction allows regioselective access to β-arylated thiophenes .

Analytical Standards

The compound can be used as a reference standard in analytical chemistry . Reference standards are used to ensure the accuracy and reliability of analytical results, which is crucial in scientific research and quality control .

Drug Design and Synthesis

The compound’s structure suggests potential applications in drug design and synthesis. The presence of the benzenesulfonyl group, which is considered a pharmacophore of some antitumor drugs, suggests that the compound could be used as a starting point for the design and synthesis of new therapeutic agents .

Future Directions

The future directions for this compound are not clear from the available resources. It’s categorized as a building block and could potentially be used in the synthesis of other compounds . Its use could also be explored in various fields depending on its properties and reactivity.

properties

IUPAC Name

2-[(3R)-4-(benzenesulfonyl)-2,3-dimethylbutan-2-yl]oxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O4S/c1-14(13-22(18,19)15-9-5-4-6-10-15)17(2,3)21-16-11-7-8-12-20-16/h4-6,9-10,14,16H,7-8,11-13H2,1-3H3/t14-,16?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLVDRBXXXGMES-LBAUFKAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=CC=C1)C(C)(C)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CS(=O)(=O)C1=CC=CC=C1)C(C)(C)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-2-[(2R)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran

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